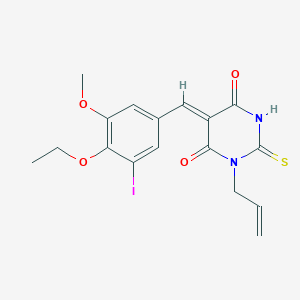
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as EMICORON, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of dihydropyrimidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, studies have shown that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB signaling pathway (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also induces apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation (Wang et al., 2019).
Biochemical and Physiological Effects:
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 (Zhang et al., 2019). (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2020). In addition, (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease (Wang et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential therapeutic applications in various diseases such as inflammation, cancer, and Alzheimer's disease. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown low toxicity in animal studies (Wang et al., 2019). However, one of the limitations of using (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand the pharmacological properties of (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Direcciones Futuras
For (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include further investigation of its pharmacological properties, exploration of its potential therapeutic applications in other diseases, and optimization of its synthesis method.
Métodos De Síntesis
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been synthesized using various methods. One of the methods involves the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to obtain the intermediate product. This intermediate product is then reacted with 2-thioxo-4,6-dihydropyrimidine-5-carboxylic acid to obtain (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione.
Aplicaciones Científicas De Investigación
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential therapeutic applications in various scientific research studies. One of the studies conducted by Zhang et al. (2019) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study conducted by Li et al. (2020) showed that (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has anti-tumor effects by inducing apoptosis in cancer cells. (5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides (Wang et al., 2019).
Propiedades
Nombre del producto |
(5Z)-5-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Fórmula molecular |
C17H17IN2O4S |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H17IN2O4S/c1-4-6-20-16(22)11(15(21)19-17(20)25)7-10-8-12(18)14(24-5-2)13(9-10)23-3/h4,7-9H,1,5-6H2,2-3H3,(H,19,21,25)/b11-7- |
Clave InChI |
OLGLUPKGWCKTNK-XFFZJAGNSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)NC(=S)N(C2=O)CC=C)OC |
SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1I)C=C2C(=O)NC(=S)N(C2=O)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300698.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300699.png)
![2-[(5E)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300700.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300702.png)
![2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300704.png)
![2-[5-(4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300705.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300706.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300710.png)
![2-[5-(4-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300711.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300715.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-chloro-5-{5-[(E)-(3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B300717.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)